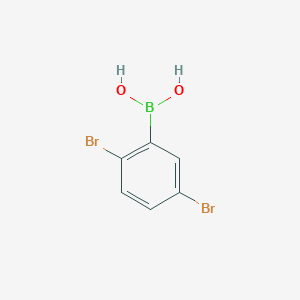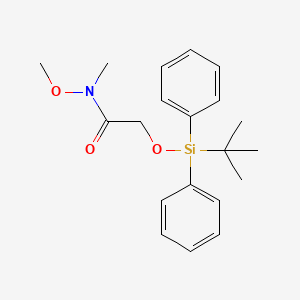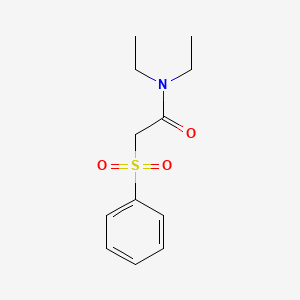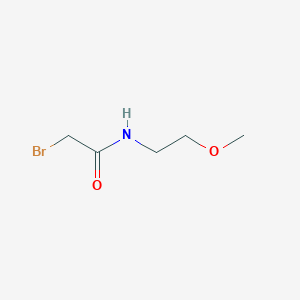![molecular formula C12H9N3OS B1311279 2-mercapto-6-phényl-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 237435-30-2](/img/structure/B1311279.png)
2-mercapto-6-phényl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Vue d'ensemble
Description
2-Mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a mercapto group at the 2-position and a phenyl group at the 6-position. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Applications De Recherche Scientifique
2-Mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibitPKB kinase activity . PKB, also known as Akt, is a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
It’s likely that it interacts with its target (possibly pkb) to inhibit its activity . This inhibition could lead to changes in cellular signaling, potentially affecting cell growth and survival .
Biochemical Pathways
Given the potential target of pkb, it’s likely that the compound affects thePI3K-PKB signaling pathway . This pathway is involved in cell proliferation and survival, and its deregulation is frequently observed in cancer .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable , suggesting that this compound may also have good bioavailability.
Result of Action
Given its potential inhibition of pkb, it’s likely that the compound could have anti-proliferative and pro-apoptotic effects .
Action Environment
It’s worth noting that the presence of substituents such as 2-bromo, 2-chloro, and 2-fluoro resulted in a downfield shift , suggesting that the compound’s chemical environment could influence its properties and behavior.
Analyse Biochimique
Biochemical Properties
2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, such as protein kinase B (PKB), which is involved in cell signaling pathways . Additionally, it interacts with proapoptotic proteins like caspase-3 and Bax, leading to the induction of apoptosis in cancer cells .
Cellular Effects
2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol exerts significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis, particularly in cancer cells like HepG2 . This compound also affects cell signaling pathways, such as the PI3K-PKB-mTOR pathway, which is crucial for cell proliferation and survival . Furthermore, it modulates gene expression and cellular metabolism, contributing to its anti-cancer and anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of 2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it acts as a competitive inhibitor of protein kinase B (PKB), thereby disrupting the PI3K-PKB-mTOR signaling pathway . This inhibition results in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of proapoptotic proteins such as caspase-3 and Bax . Additionally, it influences gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol have been observed to change over time. The compound exhibits stability under certain conditions, but it may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Metabolic Pathways
2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . These interactions can affect metabolic flux and alter metabolite levels, contributing to its overall biological activity . The compound’s metabolism may also influence its pharmacokinetics and bioavailability in the body .
Transport and Distribution
Within cells and tissues, 2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation in different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and contribute to its therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: The initial step involves the construction of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions. This can be achieved by reacting appropriate pyrrole derivatives with formamide or formic acid under acidic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced by treating the intermediate compound with thiourea or other sulfur-containing reagents under basic conditions.
Phenyl Substitution: The phenyl group is typically introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with the intermediate compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogenated pyrrolo[3,2-d]pyrimidine derivatives.
Substitution: Alkylated, acylated, or aminated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
- 2-Mercapto-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Uniqueness
2-Mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is unique due to the presence of both the mercapto and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
6-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-11-10-9(14-12(17)15-11)6-8(13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZXYDOPESJDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444430 | |
| Record name | 6-Phenyl-2-sulfanylidene-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237435-30-2 | |
| Record name | 1,2,3,5-Tetrahydro-6-phenyl-2-thioxo-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237435-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-2-sulfanylidene-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)
![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)









